Cas no 954683-66-0 (N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide)

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide structure
954683-66-0 structure
商品名:N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide
CAS番号:954683-66-0
MF:C23H22N2O3S
メガワット:406.497384548187
CID:5798845

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 3-methyl-N-[1,2,3,4-tetrahydro-2-(phenylsulfonyl)-7-isoquinolinyl]-
    • N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide
    • インチ: 1S/C23H22N2O3S/c1-17-6-5-7-19(14-17)23(26)24-21-11-10-18-12-13-25(16-20(18)15-21)29(27,28)22-8-3-2-4-9-22/h2-11,14-15H,12-13,16H2,1H3,(H,24,26)
    • InChIKey: PVUCHUGVPUIVJB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(C1=CC=CC=C1)(=O)=O)C2)(=O)C1=CC=CC(C)=C1

じっけんとくせい

  • 密度みつど: 1.312±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.83±0.20(Predicted)

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2391-0822-20μmol
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2391-0822-3mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2391-0822-1mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2391-0822-5mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2391-0822-10μmol
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2391-0822-40mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2391-0822-100mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2391-0822-75mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2391-0822-4mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2391-0822-5μmol
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3-methylbenzamide
954683-66-0 90%+
5μl
$63.0 2023-05-16

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide 関連文献

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamideに関する追加情報

N-2-(Benzenesulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Yl-3-Methylbenzamide (CAS No. 954683-66-0): A Comprehensive Overview

N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide, identified by the CAS registry number 954683-66-0, is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which combines a benzenesulfonyl group with a tetrahydroisoquinoline moiety and a methyl-substituted benzamide. The integration of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

The synthesis of N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-methylbenzamide involves a multi-step process that typically begins with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of the benzenesulfonyl group through sulfonation or related reactions. The final step involves the coupling of the methylbenzamide group to complete the structure. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

Recent studies have highlighted the potential of N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-Yl derivatives in drug discovery. The tetrahydroisoquinoline moiety is known for its ability to modulate various biological targets, including enzymes and receptors. For instance, research published in Journal of Medicinal Chemistry demonstrated that this class of compounds exhibits potent inhibitory activity against certain kinases involved in cancer progression. The presence of the benzenesulfonyl group further enhances the compound's bioavailability and stability, making it a promising candidate for therapeutic applications.

In addition to its pharmacological significance, CAS No. 954683-66-0 has shown potential in materials science. The compound's aromaticity and conjugated system contribute to its electronic properties, which are being explored for use in organic electronics. Preliminary findings suggest that it could serve as a building block for advanced materials such as organic semiconductors or light-emitting diodes (OLEDs). These applications underscore the versatility of this compound across multiple scientific disciplines.

The structural integrity of N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-Yl is further enhanced by its methylbenzamide substituent. This group not only adds bulk to the molecule but also influences its solubility and lipophilicity—key parameters for drug delivery systems. Recent computational studies using molecular docking techniques have revealed that this compound can interact effectively with transmembrane proteins, suggesting its potential role in targeting specific cellular pathways.

The development of novel synthetic routes for CAS No. 954683-66-0 has been a focal point of recent research efforts. Traditional methods often rely on harsh reaction conditions and multiple purification steps; however, modern approaches leveraging microwave-assisted synthesis and continuous flow chemistry have significantly streamlined production processes. These innovations not only improve yield but also reduce environmental impact.

In conclusion, N-2-(Benzenesulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Yl-related compounds represent a frontier area in chemical research with diverse applications spanning medicine and materials science. As ongoing studies continue to unravel their full potential, compounds like CAS No. 954683-66–0 are poised to make significant contributions to both academic knowledge and industrial innovation.

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